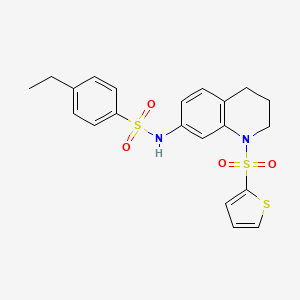![molecular formula C14H11FN4 B2669889 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1206135-96-7](/img/structure/B2669889.png)
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound used in scientific research for its potential pharmacological properties. It belongs to the class of triazole-based compounds and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Photophysical Properties and Materials Science
N-2-Aryl-1,2,3-Triazoles as Novel Blue Emitting Fluorophores
A study by Padalkar et al. (2015) synthesized novel fluorescent derivatives from aniline and evaluated their photophysical properties. These compounds, including structures similar to 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline, showed absorption in the ultraviolet region and emission in the blue region, indicating potential applications in optoelectronic devices and fluorescence studies. The thermal stabilities and solvatochromism data of these compounds were also analyzed, providing insights into their environmental stability and interaction with different solvents (Padalkar et al., 2015).
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation of Eperezolid-like Molecules
Yolal et al. (2012) explored the synthesis of compounds structurally related to this compound and their antimicrobial activities. The study focused on generating new molecules with potential antibacterial properties, particularly against Mycobacterium smegmatis. The structural assignments of these compounds were based on elemental analysis and spectral data, highlighting their potential as a foundation for developing new antimicrobial agents (Yolal et al., 2012).
Coordination Chemistry and Metal Complexes
Unsymmetrically Substituted Triazacyclohexanes and Their Chromium Complexes
Latreche et al. (2010) investigated the synthesis of unsymmetrically substituted triazacyclohexanes, including those with fluorophenyl groups similar to the subject compound. These complexes show potential in coordination chemistry, with specific reactions forming CrCl3 complexes. The study provides insights into the solid-state structures and solubility characteristics of these complexes, which could be relevant in catalysis and material science applications (Latreche et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, “5-Amino-4-(4-fluorophenyl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOONPZUBVXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

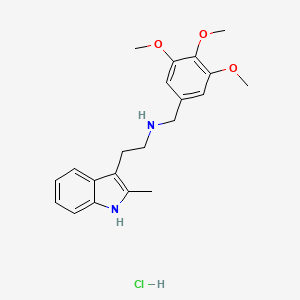
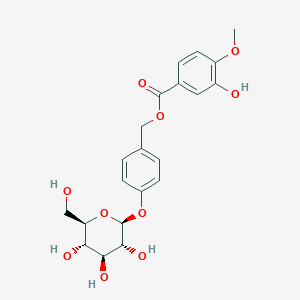
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
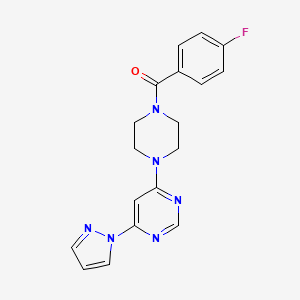
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)
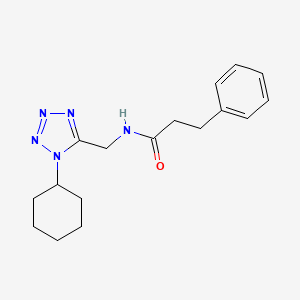
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
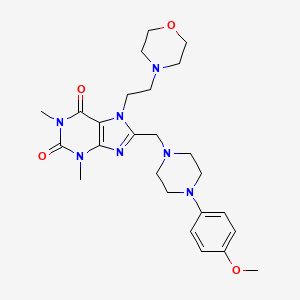
![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)
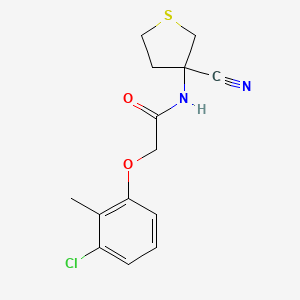
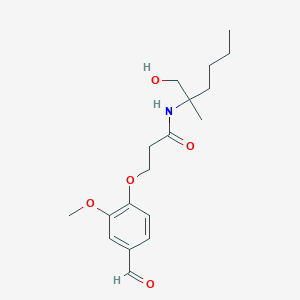
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)
